![molecular formula C18H22N2O3 B2714166 (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone CAS No. 1645539-21-4](/img/structure/B2714166.png)
(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone
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Overview
Description
(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of 4-methoxyphenol with 2-bromo-1-propene to form 4-methoxy-2-prop-2-enoxyphenol. This intermediate is then reacted with 4-prop-2-ynylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-methoxy-2-prop-2-enoxybenzaldehyde.
Reduction: Formation of 4-methoxy-2-prop-2-enoxyphenyl-(4-prop-2-enylpiperazin-1-yl)methanone.
Substitution: Formation of 4-methoxy-2-prop-2-enoxyphenyl derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cell membrane receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone
- (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
- (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylmorpholin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone stands out due to the presence of both an alkyne and an allyl ether group. This unique combination allows for a diverse range of chemical modifications and potential applications. Its structural complexity also provides opportunities for studying intricate molecular interactions and developing novel therapeutic agents.
Properties
IUPAC Name |
(4-methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-8-19-9-11-20(12-10-19)18(21)16-7-6-15(22-3)14-17(16)23-13-5-2/h1,5-7,14H,2,8-13H2,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTOULANUFPKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC#C)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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